3-(Ethylsulphonyl)-1-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

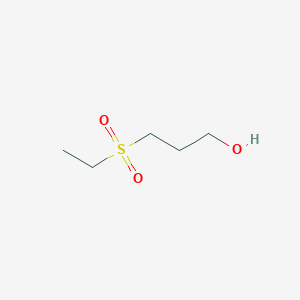

3-(Ethylsulphonyl)-1-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ethylsulfonylpropanol or ESP and is a colorless liquid with a molecular weight of 162.20 g/mol.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Properties

The synthesis and solution properties of pH-responsive cyclopolymers, such as those involving the zwitterionic monomer ethyl 3-(N,N-diallylammonio)propanephosphonate, have been extensively studied. These polymers demonstrate unique "antipolyelectrolyte" viscosity behavior and are soluble in both salt-free water and salt-added solutions. The introduction of sulfur dioxide moieties into the polymer backbone has been shown to significantly affect the basicity constant of the nitrogen in the copolymer, which could influence its chelating properties and solubility in different environments (Ali et al., 2010).

Biofuel Analysis

Research on the thermochemistry and kinetics of biofuel components, such as ethyl propanoate and methyl butanoate, has provided insights into their decomposition pathways and the formation of various intermediates. This knowledge is crucial for optimizing biofuel combustion processes and improving fuel efficiency. The study utilized computational methods to estimate enthalpies of formation and bond dissociation energies, revealing the energetics of different decomposition paths (El‐Nahas et al., 2007).

Environmental Degradation

The atmospheric degradation of organic compounds related to "3-(Ethylsulphonyl)-1-propanol" has been a subject of investigation, particularly focusing on reactions with Cl atoms and OH and NO3 radicals. Studies have measured the rate coefficients of these reactions and analyzed the products formed, which has implications for understanding the environmental fate of such compounds. This research helps in estimating the atmospheric lifetimes and reactivity of these substances, providing insights into their potential impact on air quality and global warming (Aranda et al., 2021).

Wirkmechanismus

Target of Action

The primary target of 3-(Ethanesulfonyl)propan-1-ol, also known as 3-(Ethylsulphonyl)-1-propanol, is similar to that of its parent compound, propan-1-ol . Propan-1-ol primarily targets microorganisms, exhibiting a biocidal effect . It is particularly effective against bacteria .

Mode of Action

3-(Ethanesulfonyl)propan-1-ol interacts with its targets through a non-specific mode of action . Like propan-1-ol, it affects the cell membrane, causing alterations in membrane fluidity and leakage . It also enters the cytoplasm, destroying the inner structure of the cell molecules and the cytoplasm’s proteins .

Biochemical Pathways

The biochemical pathways affected by 3-(Ethanesulfonyl)propan-1-ol are likely related to the oxidation of propan-1-ol . Primary alcohols like propan-1-ol can be oxidized to form aldehydes, which can undergo further oxidation to form carboxylic acids . When propan-1-ol is oxidized, ethanal is produced, and when oxidized further, propanoic acid is formed .

Result of Action

The result of the action of 3-(Ethanesulfonyl)propan-1-ol is the destruction of targeted microorganisms . By affecting the cell membrane and destroying the inner structure of the cytoplasm’s proteins, it effectively kills bacteria . This makes it a potent biocidal agent.

Action Environment

The action, efficacy, and stability of 3-(Ethanesulfonyl)propan-1-ol can be influenced by various environmental factors. For instance, propan-1-ol is known to be flammable, and thus, its use and storage require careful handling to prevent fire hazards . Additionally, propan-1-ol is classified as slightly water-contaminating , suggesting that environmental contamination could be a concern with the use of 3-(Ethanesulfonyl)propan-1-ol

Eigenschaften

IUPAC Name |

3-ethylsulfonylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-2-9(7,8)5-3-4-6/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQIUOSLBOSOPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethanesulfonyl)propan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B2988283.png)

![3-{4-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2988286.png)

![1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2988288.png)

![N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2988290.png)

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2988299.png)